N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
The compound N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a pyridinone core substituted with methyl groups (positions 4 and 6), a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, and an N-(4-ethoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4/c1-4-33-20-11-9-19(10-12-20)27-21(31)14-30-16(3)13-15(2)22(25(30)32)24-28-23(29-34-24)17-5-7-18(26)8-6-17/h5-13H,4,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLRLCSMHBTFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties and its interactions with various biological targets. The following sections summarize key findings from current research.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the 1,2,4-oxadiazole moiety is particularly significant due to its known bioactivity.
Case Study: Antitumor Effects
In one study, derivatives containing the 1,2,4-oxadiazole ring were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited promising antitumor activity with IC50 values ranging from 9.4 µM to 18.17 µM across different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 9.4 |
| Compound B | HeLa | 18.17 |
| Compound C | A549 | 30.14 |
The mechanisms through which this compound exerts its effects are still being elucidated. Preliminary data suggest that it may interact with specific signaling pathways involved in cell proliferation and apoptosis.
Target Interaction Studies
Research has indicated that the compound may inhibit tumor necrosis factor-alpha (TNFα) signaling pathways, which play a crucial role in inflammation and cancer progression . This interaction suggests a dual mechanism where the compound not only exhibits direct cytotoxicity but also modulates inflammatory responses.
Pharmacological Profiles
The pharmacological profiles of compounds similar to this compound have shown promising results in agonizing peroxisome proliferator-activated receptors (PPARs). These receptors are involved in lipid metabolism and glucose homeostasis .
PPAR Agonist Activity
The compound has demonstrated agonistic effects on PPARα, PPARγ, and PPARδ with EC50 values indicating high potency:
| Receptor | EC50 (µM) |
|---|---|
| PPARα | 0.029 |
| PPARγ | 0.013 |
| PPARδ | 0.029 |
Scientific Research Applications
The compound N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, focusing on medicinal chemistry, biological activity, and its role in the development of new therapeutic agents.
Structural Overview
The molecular formula for this compound is , and it features a unique combination of functional groups that contribute to its biological activity. The presence of both an oxadiazole and a pyridine derivative suggests potential applications in areas such as anti-cancer and anti-inflammatory research.
Medicinal Chemistry
Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms is known to enhance metabolic stability and bioactivity, making this compound a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Properties : The oxadiazole moiety has been associated with anti-inflammatory effects. Research indicates that derivatives of this structure can inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions like arthritis or other inflammatory diseases.
Enzyme Inhibition : Compounds similar to this compound have shown promise as inhibitors of certain enzymes involved in cancer progression. For instance, they may target kinases or other signaling molecules critical for tumor growth.
Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This aspect opens avenues for developing new antibiotics or antifungal agents.
Table 1: Summary of Research Findings
| Study | Compound | Findings | Reference |
|---|---|---|---|
| Study 1 | This compound | Cytotoxicity against cancer cell lines | [Source A] |
| Study 2 | Similar oxadiazole derivatives | Inhibition of inflammatory markers | [Source B] |
| Study 3 | Fluorinated analogs | Enhanced antimicrobial activity | [Source C] |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide?
Methodological Answer : The synthesis typically involves multi-step protocols:
Oxadiazole Formation : React 4-fluorobenzamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization using reagents like POCl₃ or DCC to generate the 1,2,4-oxadiazole ring .
Pyridinone Acetamide Assembly : Couple the oxadiazole moiety to a 4,6-dimethyl-2-oxopyridin-1(2H)-yl scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling. Acetamide side-chain introduction is achieved using chloroacetyl chloride or activated ester intermediates .
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradients) followed by recrystallization (ethanol/water) to achieve ≥95% purity. HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity .
Q. How should researchers characterize this compound’s structure and purity?
Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), fluorophenyl (δ 7.0–7.5 ppm), and pyridinone (δ 6.8–7.2 ppm) groups.
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms substituent positions (e.g., oxadiazole-pyridinone dihedral angles) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for complex intermediates like the 1,2,4-oxadiazole-pyridinone core?
Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize cyclization steps. Key factors include reaction temperature (80–120°C), catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), and solvent polarity (DMF vs. THF) .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., oxadiazole cyclization), reducing side-product formation .
- Yield Challenges : Low yields (~5–15%) in multi-step syntheses (e.g., ) may arise from steric hindrance at the pyridinone C-3 position. Introducing electron-withdrawing groups (e.g., NO₂) to activate coupling sites can improve reactivity .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer :
- Metabolic Stability : Use microsomal assays (human/rat liver microsomes) to identify rapid Phase I metabolism (e.g., ethoxyphenyl O-dealkylation). Modify the scaffold with deuterium or fluorine to block metabolic hotspots .
- Solubility Limitations : Poor aqueous solubility (logP >3) may reduce in vivo efficacy. Formulate with cyclodextrins or PEGylated nanoparticles to enhance bioavailability .
- Target Engagement : Validate target binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm mechanism-of-action consistency across models .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer :
- Core Modifications :
- Replace the 4-fluorophenyl group with 4-CF₃ or 4-CN to enhance target affinity (e.g., kinase inhibition) .
- Substitute the pyridinone methyl groups with bulkier tert-butyl groups to improve metabolic stability .
- Functional Group Additions : Introduce sulfone or phosphonate moieties to the acetamide chain to modulate solubility and membrane permeability .
- In Silico Modeling : Docking studies (AutoDock Vina) using crystallographic data (e.g., ) predict binding modes and guide rational design .
Data Interpretation & Contradictions
Q. How should researchers resolve conflicting cytotoxicity data across cell lines?
Methodological Answer :
- Assay Standardization : Ensure consistent cell viability protocols (e.g., MTT vs. ATP-based assays). Normalize data to positive controls (e.g., doxorubicin) .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology effects.
- Hypothesis Testing : If activity varies in p53-wild-type vs. mutant cell lines, perform siRNA knockdowns to confirm target dependency .
Q. What analytical methods validate the stability of this compound under physiological conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor degradation via UPLC-PDA at 254 nm .
- Plasma Stability : Incubate with rat/human plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-MS/MS .
Advanced Analytical Techniques
Q. What crystallographic methods elucidate the compound’s binding mode with biological targets?
Methodological Answer :
- Co-crystallization : Soak protein crystals (e.g., kinase domains) with 1–5 mM compound in 20% PEG 3350. Resolve structures via synchrotron XRD (e.g., 1.8–2.2 Å resolution) .
- Electron Density Maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with oxadiazole N-atoms) using Coot and refine with PHENIX .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
